(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis.Molecular Structure Analysis
This involves determining the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Molecular Interaction Studies
The study of molecular interactions of similar compounds provides insight into binding affinities, receptor activities, and potential therapeutic targets. For instance, compounds with cannabinoid receptor antagonism properties, like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), have been analyzed for their conformational behavior and interaction with the CB1 receptor, highlighting the importance of structural conformations in receptor binding and activity (J. Shim et al., 2002). Such studies are crucial for understanding the pharmacological potential of new compounds.
Heterocyclic Core Replacement in Drug Design
The development of histamine H3 receptor antagonists has benefited from the replacement of the central phenyl core with heterocyclic alternatives, demonstrating the role of structural diversity in enhancing receptor affinity and selectivity (Devin M Swanson et al., 2009). This approach can be applied to design and synthesize new compounds with improved biological activities by incorporating heterocyclic units, which might include the thiazolyl and pyrrolyl moieties found in the queried compound.
Antimicrobial Activity of Heterocyclic Compounds
Compounds incorporating pyridine derivatives have shown variable and modest antimicrobial activity, indicating the potential of heterocyclic compounds in addressing microbial resistance (N. Patel et al., 2011). This suggests that the target compound, with its complex heterocyclic structure, could be explored for antimicrobial properties.
Analgesic Effect of TRPV4 Antagonists
TRPV4 channel antagonists, such as a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, have shown analgesic effects in models of mechanical hyperalgesia (Naoki Tsuno et al., 2017). This indicates the potential therapeutic applications of the target compound in pain management, given its structural complexity and potential for biological activity modulation.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that should be taken when handling the compound.
Direcciones Futuras
This involves potential future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored.
Propiedades
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-5-6-16(22-21-13)26-15-7-11-23(12-8-15)18(25)17-14(2)20-19(27-17)24-9-3-4-10-24/h3-6,9-10,15H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMXRXGYAATWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.